1-(1-naphthylmethyl)-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)14-8-9-16(15-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGNSUWFYDMOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole typically involves the reaction of 1-naphthylmethylamine with a suitable pyrazole precursor under nitration conditions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Naphthylmethylation: The pyrazole ring is then alkylated with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate.
Nitration: The final step involves nitration of the alkylated pyrazole using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthylmethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-(1-Naphthylmethyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(1-naphthylmethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Molecular Weight and Lipophilicity : The naphthylmethyl derivative (MW 253.26) is heavier and more lipophilic than fluorobenzyl (MW 221.19) or chlorophenyl analogs (MW 237.64), which may influence solubility and bioavailability .
- Electrophilic Reactivity : The nitro group at C3 is conserved across all analogs, but steric and electronic effects of substituents (e.g., electron-withdrawing Cl/F) may modulate reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
